molecular formula C24H25N5O4 B2963038 2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 921897-18-9

2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2963038
CAS No.: 921897-18-9
M. Wt: 447.495
InChI Key: QIBPCVPIJWZMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core (pyrazole and pyrimidine rings) and a benzamide side chain. Its structure includes a 3-methylbenzyl substituent at position 5 of the pyrazolo[3,4-d]pyrimidine ring and a 2,3-dimethoxybenzamide group linked via an ethyl chain.

Properties

IUPAC Name

2,3-dimethoxy-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-16-6-4-7-17(12-16)14-28-15-26-22-19(24(28)31)13-27-29(22)11-10-25-23(30)18-8-5-9-20(32-2)21(18)33-3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBPCVPIJWZMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates.

    Attachment of the benzyl group:

    Formation of the benzamide moiety: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with 2,3-dimethoxybenzoic acid or its derivatives under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like TEA (triethylamine).

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe in biological assays to study its interaction with biological macromolecules.

    Material Science: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be utilized in chemical biology studies to investigate its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide would depend on its specific target in biological systems. The compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it could act as an inhibitor or activator of a specific enzyme, thereby affecting the downstream signaling pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Data

Compound Name Substituents (R1, R2, R3) Molecular Formula Molecular Weight Key Structural Differences Reference
Target Compound R1: 3-methylbenzyl; R2: 2,3-dimethoxy C24H24N6O4 476.5 Reference compound -
2-Ethoxy-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide R1: 2-fluorobenzyl; R2: 2-ethoxy C23H22FN5O3 435.5 Ethoxy vs. methoxy; fluorine enhances lipophilicity
2,3-Dimethoxy-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide R1: 4-nitrobenzyl; R2: 2,3-dimethoxy C23H22N6O6 478.5 Nitro group increases electron-withdrawing effects
N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(trifluoromethyl)benzamide R1: benzyl; R2: 4-(trifluoromethyl) C22H18F3N5O2 441.4 Trifluoromethyl enhances metabolic stability
3,5-Dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide R1: 2-methylbenzyl; R2: 3,5-dimethoxy C24H24N6O4 476.5 Methoxy positional isomerism alters steric effects

Key Observations

Substituent Effects on Lipophilicity: The trifluoromethyl group in increases lipophilicity (clogP ~3.5 predicted) compared to the target compound’s methoxy groups (clogP ~2.8).

Steric and Electronic Modifications :

  • The 3-methylbenzyl group in the target compound may improve steric compatibility with hydrophobic enzyme pockets compared to the 2-fluorobenzyl group in .
  • Positional isomerism of methoxy groups (2,3- vs. 3,5-dimethoxy in ) could influence hydrogen-bonding patterns or solubility.

Synthetic Accessibility :

  • The ethyl linker and benzamide moiety are conserved across analogues, suggesting shared synthetic routes involving amide coupling and nucleophilic substitution reactions .

Research Findings and Implications

  • Bioactivity Potential: While explicit data for the target compound is unavailable, structurally related pyrazolo[3,4-d]pyrimidines exhibit kinase inhibitory activity.
  • Metabolic Stability: The trifluoromethyl group in is known to resist oxidative metabolism, which may prolong half-life compared to methoxy-substituted derivatives .

Biological Activity

2,3-Dimethoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural arrangement that may enhance its pharmacological properties, particularly as an anticancer agent.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C24_{24}H25_{25}N5_5O4_4
  • Molecular Weight : 447.5 g/mol
  • Chemical Structure : The structure includes a pyrazolo[3,4-d]pyrimidine core and methoxy groups that enhance solubility and biological activity.

Anticancer Properties

Research indicates that compounds related to pyrazolo[3,4-d]pyrimidines often exhibit significant biological activities, particularly as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The specific structural features of this compound suggest it may possess similar anticancer properties by interfering with tumor growth and proliferation mechanisms .

The proposed mechanism of action includes:

  • Inhibition of CDKs : By inhibiting these kinases, the compound may disrupt the cell cycle, leading to apoptosis in cancer cells.
  • Enhanced Bioavailability : The presence of methoxy groups is known to improve the compound's solubility and receptor binding affinity, further enhancing its efficacy .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • In vitro Studies : Compounds similar to this compound have shown promising results against various cancer cell lines. For instance:
    • A related pyrazolo[3,4-d]pyrimidine exhibited IC50_{50} values ranging from 0.51 µM to 0.63 µM against A549 lung cancer cells .
    • Another study highlighted a compound with a similar structure that resulted in an 83.8% reduction in tumor growth in vivo at a dosage of 30 mg/kg .
  • Mechanistic Insights : Studies have indicated that these compounds can induce DNA damage and inhibit tubulin polymerization in cancer cells, further supporting their role as potential anticancer agents .

Data Tables

Compound NameStructure HighlightsUnique Features
This compoundContains methoxy groups for enhanced solubilityPotential CDK inhibitor
Related Pyrazolo CompoundsSimilar core structureNotable anticancer activity across various cell lines

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing pyrazolo[3,4-d]pyrimidine derivatives like this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling pyrazolo[3,4-d]pyrimidinone intermediates with substituted benzamide moieties. For example, compound analogs are synthesized by reacting intermediates with alkyl halides or aryl chlorides in dry acetonitrile or dichloromethane, followed by solvent evaporation and recrystallization . Optimizing reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometry of reagents (e.g., 1.2–1.5 equivalents of alkylating agents) can improve yield and purity. Characterization via IR (e.g., carbonyl stretches at ~1700 cm⁻¹) and ¹H NMR (e.g., methoxy proton signals at δ 3.8–4.0 ppm) is essential for structural confirmation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology : Use a combination of:

  • IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups.
  • ¹H/¹³C NMR to resolve methoxy, benzyl, and pyrimidine protons (e.g., pyrimidine C-H signals at δ 8.2–8.5 ppm) .
  • ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks).
  • HPLC-PDA with C18 columns and acetonitrile/water gradients (e.g., 60:40 v/v) for purity assessment .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Screen for kinase inhibition (e.g., tyrosine kinases) using fluorescence-based ATP competition assays. For anti-inflammatory potential, test COX-1/COX-2 inhibition via ELISA or fluorometric kits. Ensure dose-response curves (e.g., 0.1–100 µM) and IC₅₀ calculations using nonlinear regression models .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to target proteins like kinases?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target kinases (PDB ID: 1XKK for EGFR). Key parameters:

  • Grid box centered on the ATP-binding site.
  • Scoring functions to rank binding poses (e.g., ΔG < -8 kcal/mol suggests strong binding).
  • Validate predictions with MD simulations (e.g., 100 ns runs in GROMACS) to assess stability of ligand-protein interactions .

Q. What experimental design strategies address contradictions in biological assay data (e.g., varying IC₅₀ values across studies)?

  • Methodology : Apply Design of Experiments (DoE) to isolate variables:

  • Factorial designs (e.g., 2³ factorial) to test interactions between pH, temperature, and solvent composition.
  • Response Surface Methodology (RSM) to optimize assay conditions (e.g., buffer ionic strength, incubation time).
  • Use ANOVA and Tukey’s HSD post hoc tests to identify statistically significant factors .

Q. How do substituents on the benzamide and pyrazolopyrimidine moieties influence metabolic stability?

  • Methodology :

  • Synthesize analogs with substituents like trifluoromethyl (increases lipophilicity) or ethylpiperazine (enhances solubility).
  • Assess metabolic stability using liver microsome assays (e.g., human CYP3A4 incubation).
  • Correlate structural features (e.g., logP, polar surface area) with half-life (t₁/₂) using QSAR models .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Methodology :

  • Replace hazardous solvents (e.g., dichloromethane) with green alternatives (e.g., ethyl acetate).
  • Optimize catalyst loading (e.g., Pd/C for hydrogenation) and employ continuous flow reactors to enhance reproducibility .
  • Monitor intermediates via in-line FTIR to detect side reactions early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.